
2,3,3-Trimethylhex-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethylhex-4-ynoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a triple bond in its structure, making it an alkyne derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylhex-4-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with a halogenated compound, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethylhex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to generate the nucleophilic species required for substitution reactions.
Major Products
The major products formed from these reactions include diketones, alkanes, alkenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,3-Trimethylhex-4-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethylhex-4-ynoic acid involves its interaction with molecular targets through its alkyne group. The triple bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethylhexanoic acid: Lacks the triple bond, resulting in different chemical reactivity.
2,3,3-Trimethylhex-4-en-1-ol: Contains a double bond and a hydroxyl group, leading to distinct chemical properties.
2,3,3-Trimethylhex-4-yn-1-ol: Similar structure but with a hydroxyl group, affecting its reactivity and applications.
Uniqueness
2,3,3-Trimethylhex-4-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
505066-94-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2,3,3-trimethylhex-4-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-5-6-9(3,4)7(2)8(10)11/h7H,1-4H3,(H,10,11) |
Clé InChI |
KYDGEJUVLBFYKP-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(C)(C)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


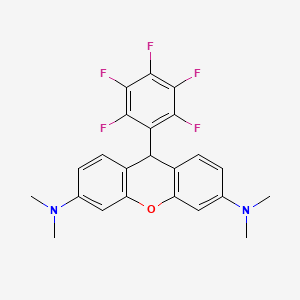
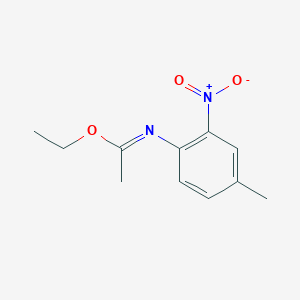
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
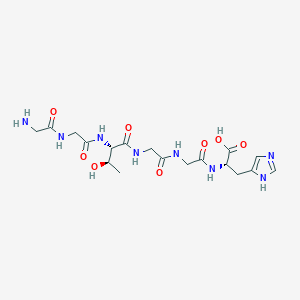
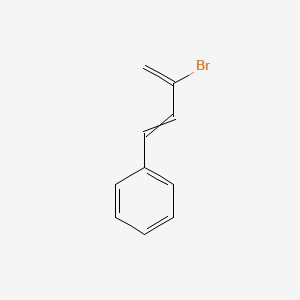
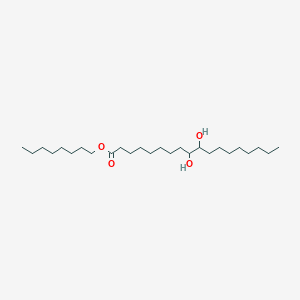

![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
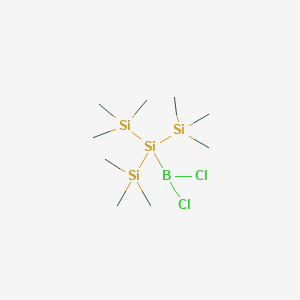
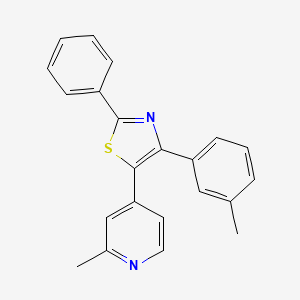

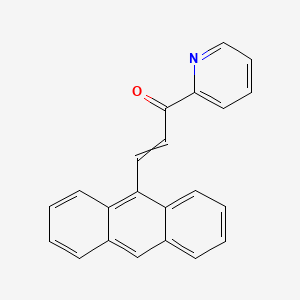

![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
